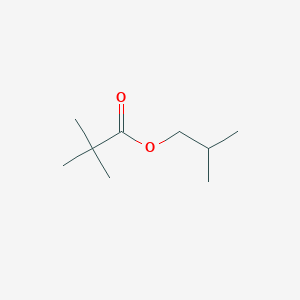

Pivalic acid, 2-methylpropyl ester

Description

Properties

CAS No. |

5129-38-4 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-methylpropyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C9H18O2/c1-7(2)6-11-8(10)9(3,4)5/h7H,6H2,1-5H3 |

InChI Key |

IFVLZKSUYNTRHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pivalic acid, 2-methylpropyl ester can be synthesized through the esterification of pivalic acid with 2-methylpropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards ester formation .

Industrial Production Methods

On an industrial scale, the esterification process is similar but often employs more efficient catalysts and continuous reaction systems to enhance yield and purity. The use of azeotropic distillation or molecular sieves can further improve the efficiency of water removal during the reaction .

Chemical Reactions Analysis

Types of Reactions

Pivalic acid, 2-methylpropyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, the ester can be hydrolyzed back to pivalic acid and 2-methylpropanol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Pivalic acid and 2-methylpropanol.

Reduction: Corresponding alcohols.

Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Pivalic acid, 2-methylpropyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of stable esters.

Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to hydrolysis.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry

Mechanism of Action

The mechanism by which pivalic acid, 2-methylpropyl ester exerts its effects primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of pivalic acid and 2-methylpropanol. This process is crucial in various biological and industrial applications where controlled hydrolysis is required .

Comparison with Similar Compounds

Research Findings and Data

Volatility and Environmental Impact

Q & A

What are the established methods for synthesizing pivalic acid, 2-methylpropyl ester, and how do reaction conditions influence yield and purity?

Basic Research Question

this compound is typically synthesized via esterification, where pivalic acid reacts with 2-methylpropanol under acidic catalysis. Key variables include temperature (optimal range: 80–120°C), molar ratio of reactants (1:1.2 acid-to-alcohol), and catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid). Excess alcohol improves ester yield by shifting equilibrium, while prolonged heating risks side reactions like dehydration of the alcohol . Purity is assessed using gas chromatography (GC) with flame ionization detection (FID) to quantify residual reactants and byproducts .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester linkage and branching. For example, the 2-methylpropyl group’s methyl protons appear as a doublet (δ 0.9–1.1 ppm), while the ester carbonyl carbon resonates at ~170–175 ppm in ¹³C NMR. Discrepancies in spectral data may arise from stereochemical impurities or solvent effects, requiring cross-validation with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy .

What are the validated protocols for assessing the compound’s environmental toxicity in aquatic models?

Advanced Research Question

Standard ecotoxicity assays include:

- Daphnia magna acute toxicity tests : 48-hour LC₅₀ determination under OECD Guideline 202.

- Algal growth inhibition : 72-hour exposure (OECD 201) to measure effects on Chlorella vulgaris.

- Bioaccumulation potential : Log Kow (octanol-water partition coefficient) predictions using HPLC retention time correlations.

Contradictory data may arise from differences in test organism sensitivity or ester hydrolysis in aqueous media. Always include controls for abiotic degradation .

How should researchers design experiments to address conflicting reports on the compound’s thermal stability?

Advanced Research Question

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres can clarify decomposition pathways. For instance, discrepancies in degradation temperatures (e.g., 150°C vs. 180°C) may stem from impurities or heating rates. Methodological consistency is critical: use a standardized ramp rate (e.g., 10°C/min) and replicate trials to isolate experimental variability .

What chromatographic methods are optimal for separating this compound from co-eluting esters in complex mixtures?

Basic Research Question

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (60:40 to 90:10 over 20 min) provides baseline separation. For GC analysis, a polar stationary phase (e.g., DB-WAX) and temperature programming (50°C to 250°C at 10°C/min) enhance resolution. Validate methods using certified reference materials (CRMs) and spike-recovery experiments .

How can researchers reconcile contradictory data on the ester’s hydrolytic stability in acidic vs. alkaline conditions?

Advanced Research Question

Design pH-dependent hydrolysis kinetics studies (e.g., 0.1 M HCl vs. 0.1 M NaOH at 25°C). Monitor reaction progress via GC or UV-Vis spectroscopy (hydrolysis releases pivalic acid, detectable at 210 nm). Contradictions may arise from buffer composition (e.g., phosphate buffers catalyze hydrolysis) or ionic strength effects. Statistical tools like ANOVA can identify significant variables .

What strategies mitigate ester degradation during long-term storage in laboratory settings?

Basic Research Question

Store under inert gas (argon) in amber glass vials at –20°C to minimize oxidation and photodegradation. Add stabilizers like BHT (butylated hydroxytoluene, 0.01% w/w) if thermal degradation is observed. Periodically validate stability via GC-MS and adjust storage conditions based on accelerated aging studies (40°C/75% RH for 6 months) .

How do microbial communities metabolize this compound in soil systems?

Advanced Research Question

Use ¹⁴C-labeled ester in microcosm studies to track mineralization (CO₂ evolution) and incorporation into biomass. Metagenomic analysis (16S rRNA sequencing) identifies degraders (e.g., Pseudomonas spp.). Compare degradation rates in sterile vs. non-sterile soils to distinguish biotic/abiotic pathways. Note: Esterase activity varies with soil pH and organic matter content .

What safety protocols are essential for handling this compound in inhalation exposure studies?

Basic Research Question

Use fume hoods with verified airflow (≥0.5 m/s) and personal protective equipment (PPE: nitrile gloves, N95 respirators). Monitor airborne concentrations via real-time PID (photoionization detectors). Acute exposure limits are undefined; apply ALARA (As Low As Reasonably Achievable) principles. For in vivo studies, adhere to OECD Guidelines for chamber design and ventilation .

How should researchers present conflicting spectral data in publications to ensure reproducibility?

Advanced Research Question

Include raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials. Annotate peaks with integration values and coupling constants. Disclose instrument parameters (e.g., magnetic field strength, solvent suppression method). For disputed assignments, provide comparative data from computational methods (e.g., DFT-calculated chemical shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.